Paliroden - 188396-77-2

Paliroden

Catalog Number: EVT-278647
CAS Number: 188396-77-2
Molecular Formula: C26H24F3N
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paliroden is an orally active neurotrophic, non-peptidic compound that activates synthesis of endogenous neurotrophines. Studies show that use of paliroden increased the rate of formation of both neural progenitors and mature neurons. It is indicated for use in Alzheimer's Disease and Parkinson’s.
Classification and Source

Paliroden is classified as a small molecule and is categorized under organic compounds known as biphenyls and derivatives. It is specifically identified by its chemical formula C26H24F3NC_{26}H_{24}F_{3}N and has a DrugBank accession number of DB05454. The compound is recognized for its ability to activate the synthesis of endogenous neurotrophins, which are critical for neuronal survival and growth . Paliroden is also identified by several synonyms including 1-(2-(Biphenyl-4-yl)ethyl)-4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine .

Synthesis Analysis

The synthesis of Paliroden involves several chemical reactions that lead to the formation of its complex structure. While specific detailed protocols are not widely published, the general synthetic pathway can be inferred from related compounds in its class. The synthesis likely involves:

  1. Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  2. Biphenyl Side Chain Introduction: The biphenyl moiety may be introduced using coupling reactions such as Suzuki or Stille coupling.
  3. Trifluoromethyl Group Addition: The trifluoromethyl group can be added using electrophilic fluorination techniques or through the use of specialized reagents like trifluoromethyl iodide.

Optimization of reaction conditions such as temperature, solvent choice, and catalyst type would be crucial for maximizing yield and purity.

Molecular Structure Analysis

Paliroden's molecular structure features a tetrahydropyridine ring bonded to a biphenyl side chain and a trifluoromethyl phenyl group. The IUPAC name for Paliroden is 1-(2-{[1,1'-biphenyl]-4-yl}ethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine. The compound exhibits a molecular weight of approximately 407.48 g/mol . The structural formula indicates the presence of multiple aromatic systems which contribute to its biological activity.

Structural Data

  • Molecular Formula: C26H24F3NC_{26}H_{24}F_{3}N
  • CAS Number: 188396-77-2
  • InChI Key: CNEWKIDCGDXBDE-UHFFFAOYSA-N
Chemical Reactions Analysis

Paliroden engages in various chemical reactions that are significant for its biological activity. These include:

  1. Neurotrophic Activity: Paliroden enhances neurogenesis by promoting the formation of neural progenitors and mature neurons .
  2. Inhibition of Monoamine Oxidase B: It has been suggested that Paliroden may act as an irreversible inhibitor of monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters .
  3. Receptor Modulation: The compound may modulate glutamate receptor activity, impacting synaptic transmission and plasticity .
Mechanism of Action

Paliroden's mechanism of action primarily revolves around its role as a neurotrophic agent. By activating endogenous neurotrophins, it supports neuronal survival and differentiation. This action is particularly relevant in conditions like Alzheimer's disease where neurodegeneration occurs due to loss of trophic support.

The compound's potential MAO-B inhibition suggests it could also enhance levels of neurotransmitters such as dopamine and serotonin by preventing their breakdown, thereby contributing to improved cognitive function in neurodegenerative diseases .

Physical and Chemical Properties Analysis

Paliroden exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: 0.000158 mg/mL
  • LogP (octanol-water partition coefficient): 6.49 (indicating high lipophilicity)
  • pKa (Strongest Basic): 8.92 (suggesting basic character)
  • Polar Surface Area: 3.24 Ų (indicating limited polarity)

These properties suggest that Paliroden has low solubility in water but high affinity for lipid environments, which is typical for compounds targeting central nervous system pathways .

Applications

Paliroden has potential applications in treating neurodegenerative diseases such as:

  • Alzheimer's Disease: By promoting neurogenesis and enhancing neuronal survival.
  • Parkinson's Disease: Through mechanisms that may improve dopaminergic signaling.
  • Chemotherapy-Induced Peripheral Neuropathy: Investigations are ongoing regarding its protective effects on nerve cells during chemotherapy treatments .

Research continues to explore Paliroden's efficacy and safety profile in clinical settings, with particular focus on its role in enhancing cognitive function and mitigating symptoms associated with neurodegenerative disorders.

Introduction to Neurodegenerative Disease Research and Neurotrophic Modulation

Neurodegenerative diseases represent a growing global health crisis characterized by progressive neuronal loss and functional decline. Disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) impose immense socioeconomic burdens due to aging populations and the lack of disease-modifying therapies. The complexity of these conditions stems from multifaceted pathophysiological processes, including protein misfolding, neuroinflammation, mitochondrial dysfunction, and impaired neuroplasticity. Research over decades has revealed significant pathological and genetic overlaps across neurodegenerative conditions, suggesting common therapeutic targets might exist [7]. For instance, proteinopathies involving amyloid-beta, tau, or α-synuclein frequently co-occur in patients clinically diagnosed with a single disorder, while genetic mutations in genes like LRRK2 or C9orf72 can manifest as phenotypically distinct diseases [7]. These interconnections underscore the rationale for investigating shared mechanisms and developing broad-spectrum therapeutic approaches.

Neurotrophic factors have emerged as compelling therapeutic targets due to their fundamental roles in neuronal survival, plasticity, and connectivity. Brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and glial cell line-derived neurotrophic factor (GDNF) regulate synaptic plasticity, axonal growth, and neurogenesis—processes essential for maintaining functional neural networks. The neurotrophic hypothesis posits that deficiencies in these endogenous signaling systems contribute significantly to neurodegeneration. For example, reduced BDNF expression correlates with synaptic loss in AD and dopaminergic neuron degeneration in PD [6] [9]. The hippocampus, a critical region for learning and memory, exhibits remarkable neuroplasticity mediated by BDNF-dependent mechanisms, including long-term potentiation (LTP) and adult neurogenesis [6]. Exercise-induced BDNF elevation demonstrates how modulating neurotrophic pathways can enhance cognitive function, validating their therapeutic potential [3]. Nevertheless, delivering exogenous neurotrophic factors faces substantial challenges, including poor blood-brain barrier penetration, rapid degradation, and off-target effects, necessitating alternative strategies for enhancing endogenous neurotrophic activity.

The limitations of peptide-based neurotrophic therapies have accelerated interest in non-peptidic alternatives like Paliroden. Small molecules offer advantages in oral bioavailability, metabolic stability, and manufacturability compared to biologics. Paliroden (SR 57667) exemplifies this approach as an orally active compound designed to stimulate endogenous neurotrophin synthesis rather than administering exogenous factors [2] [8]. This strategy potentially addresses multiple aspects of neurodegenerative pathophysiology simultaneously—protein aggregation, synaptic dysfunction, and neuronal vulnerability—by harnessing the brain's innate plasticity mechanisms. The development of such compounds represents a paradigm shift from symptomatic management toward disease modification, targeting the fundamental biological processes that sustain neuronal health and functional connectivity.

Table 1: Key Pathological Overlaps in Neurodegenerative Diseases

Primary DiseaseCo-occurring ProteinopathyPrevalenceClinical Implications
Alzheimer’s DiseaseLewy bodies (α-synuclein)>50%Mixed dementia phenotypes
Alzheimer’s DiseaseTDP-43 inclusions>40%Accelerated cognitive decline
Dementia with Lewy BodiesAmyloid-beta plaques60%Atypical disease progression
Parkinson’s DiseaseAlzheimer’s tau pathology30-50%Cognitive impairment in PD

Neurodegenerative Disease Pathophysiology: Current Challenges and Therapeutic Gaps

Protein misfolding and aggregation constitute central pathological hallmarks across neurodegenerative conditions. These proteinopathies disrupt proteostasis, impair synaptic function, and trigger neuroinflammatory cascades that amplify neuronal damage. The heterogeneity of these aggregates—including amyloid-beta and tau in AD, α-synuclein in PD, and TDP-43 in amyotrophic lateral sclerosis—reflects disease-specific vulnerabilities yet shares common mechanisms of prion-like spread and cellular toxicity [7] [10]. Compounding this complexity, most patients exhibit mixed pathologies at autopsy, suggesting neurodegenerative diseases exist along spectra rather than as discrete entities. For instance, LRRK2 mutations typically associated with PD can manifest as progressive supranuclear palsy or multisystem atrophy, while C9orf72 expansions cause both frontotemporal dementia and ALS [7]. This pathological overlap complicates targeted therapeutic approaches aimed at single proteins, as interventions addressing one aggregation pathway may neglect coexisting pathologies driving clinical deterioration.

Current therapeutic strategies face formidable obstacles rooted in disease heterogeneity and diagnostic limitations. The absence of validated biomarkers for early detection means treatments initiate only after substantial neuronal loss has occurred. While fluid biomarkers like amyloid-beta 42/40 ratio, phosphorylated tau, neurofilament light chain (NfL), and neurogranin show promise, their implementation remains challenging due to variability in detection methods and interpretation across centers [10]. Imaging biomarkers face accessibility and cost barriers. Furthermore, the protracted preclinical phase of diseases like AD—estimated at 20 years—creates a critical therapeutic window that remains difficult to target clinically [7]. Administering drugs to asymptomatic individuals raises ethical and economic concerns, particularly when potential benefits might manifest years later. Animal models inadequately recapitulate human disease complexity, contributing to the failure of numerous preclinical candidates in clinical trials. Antioxidant trials exemplify this translational gap, where efficacy in rodents failed to predict human outcomes [7].

Neuroplasticity deficits represent an underaddressed dimension of neurodegenerative pathophysiology. Beyond neuronal death, synaptic dysfunction and impaired connectivity significantly contribute to functional decline. The hippocampus, a neuroplasticity-rich region, demonstrates how disrupted adult neurogenesis and LTP compromise learning and memory circuits in AD [6] [9]. Microglia-mediated synaptic pruning, essential during development, becomes dysregulated in neurodegeneration, leading to excessive synapse elimination. While existing therapies (e.g., acetylcholinesterase inhibitors) transiently enhance neurotransmission, they fail to restore underlying neuroplasticity mechanisms. This gap highlights the need for strategies that actively promote neuronal resilience, axonal regeneration, and synaptic reorganization—processes inherently supported by neurotrophic signaling pathways.

Role of Endogenous Neurotrophic Factors in Neural Plasticity and Survival

BDNF stands as a master regulator of synaptic plasticity, neuronal survival, and adaptive responses to injury. Its effects are mediated through tropomyosin receptor kinase B (TrkB) signaling, activating downstream cascades involving MAPK/ERK, PI3K/Akt, and PLCγ pathways. These pathways converge on transcription factors like CREB that regulate genes critical for synaptic vesicle docking, neurotransmitter release, dendritic arborization, and mitochondrial function [3] [6]. BDNF exists as proBDNF and mature BDNF (mBDNF), isoforms with distinct biological activities and receptor affinities. ProBDNF predominates in human skeletal muscle (particularly type I fibers) and increases following exercise, suggesting peripheral tissues contribute to neurotrophic signaling [3]. During physical activity, lactate elevation enhances mBDNF cleavage and release, providing a mechanistic link between metabolism and neuroplasticity. This exercise-induced BDNF elevation improves cognitive performance across age groups, demonstrating functional significance [3].

Neurotrophic factors orchestrate hippocampal neurogenesis and functional integration into neural circuits. Adult neurogenesis persists in the subgranular zone of the dentate gyrus, generating new neurons that migrate, differentiate, and integrate into hippocampal networks. This process enhances pattern separation and cognitive flexibility, functions impaired in early neurodegeneration [6]. BDNF, VEGF, and IGF-1 regulate sequential stages of neurogenesis—neural stem cell proliferation, neuronal differentiation, and synaptic integration. Environmental enrichment and physical exercise boost neurotrophin production, correlating with increased neurogenesis and improved performance in hippocampal-dependent tasks [6] [9]. Conversely, stress and neurodegeneration suppress neurotrophic signaling, creating a permissive environment for neuronal dysfunction. The vulnerability of neurotrophic pathways to pathological insults positions them as critical leverage points for therapeutic intervention.

Beyond neurons, neurotrophic factors modulate glial function to optimize the neural microenvironment. Astrocytes and oligodendrocytes express neurotrophin receptors and respond to BDNF and GDNF by enhancing neurotrophic factor secretion, glutamate clearance, and myelin integrity. Schwann cells in the peripheral nervous system adopt a regenerative phenotype after injury, dependent on c-Jun-mediated transcriptional programs that upregulate neurotrophic factors and myelin clearance machinery [9]. These repair Schwann cells secrete BDNF, NGF, and GDNF, creating a permissive milieu for axonal regrowth. This cross-talk between neurons and glia underscores how neurotrophic signaling operates within integrated cellular networks rather than solely through neuron-autonomous mechanisms. Therapeutic augmentation of neurotrophic activity thus potentially addresses multiple cell types implicated in neurodegenerative processes.

Table 2: Neurotrophic Factors in Neural Maintenance and Disease

Neurotrophic FactorPrimary FunctionsRole in NeurodegenerationTherapeutic Challenges
BDNF/mBDNFSynaptic plasticity, LTP, neurogenesisReduced in AD/PD hippocampus and cortexPoor BBB penetration, short half-life
proBDNFPrecursor to mBDNF, expressed in muscleExercise-induced increase, lactate enhances cleavageDifferential signaling via p75NTR vs. TrkB
GDNF Family LigandsDopaminergic neuron survival, motor functionImpaired retrograde transport in PDTargeted delivery required, pleiotropic effects
NGFCholinergic neuron trophic supportBasal forebrain cholinergic deficit in ADPain syndromes with peripheral exposure

Rationale for Non-Peptidic Neurotrophic Enhancers in Disease Modification

Peptide-based neurotrophic therapies face insurmountable pharmacological obstacles that limit clinical utility. Recombinant BDNF and GDNF exhibit poor blood-brain barrier permeability, rapid peripheral degradation, and unfavorable pharmacokinetics requiring invasive delivery methods (e.g., intracerebroventricular infusion or convection-enhanced delivery). Clinical trials of GDNF for PD yielded mixed results, partly due to inadequate target engagement and distribution within affected brain regions. Additionally, neurotrophins activate multiple receptor subtypes with potentially opposing effects: mBDNF promotes neuronal survival via TrkB, while proBDNF binding to p75NTR can induce apoptosis [3]. This signaling complexity increases the risk of off-target effects with systemic administration. Consequently, despite compelling biological rationale, translating neurotrophin therapies has proven challenging, necessitating alternative approaches that overcome these delivery and specificity limitations.

Small molecule neurotrophic enhancers represent a promising strategy to stimulate endogenous neurotrophin production. Compounds like Paliroden (SR 57667) circumvent peptide delivery challenges through oral bioavailability and blood-brain barrier penetration. By activating intracellular pathways that upregulate neurotrophin synthesis and release, these compounds potentially achieve more physiological spatiotemporal signaling patterns than exogenous administration [2] [5] [8]. Preclinical evidence suggests such molecules enhance expression of BDNF, NGF, and GDNF in relevant brain regions, promoting neurogenesis, synaptic protein expression, and neuronal resilience across multiple models. The therapeutic goal shifts from replacing deficient neurotrophins to amplifying the brain's innate capacity for self-repair and adaptive plasticity—a strategy particularly relevant for chronic, progressive conditions requiring sustained treatment.

Paliroden exemplifies the "neurotrophic amplifier" approach with its oral bioavailability and pleiotropic effects on neuroplasticity. As a non-peptidic compound, it stimulates endogenous neurotrophin synthesis rather than acting as a receptor agonist [2] [8]. Research indicates it activates transcriptional programs leading to increased expression of BDNF, NGF, and associated receptors (TrkB, TrkA) in neuronal populations vulnerable to degeneration [5] [8]. This upregulation enhances synaptic efficacy through NMDA receptor modulation and CREB phosphorylation, mechanisms implicated in learning and memory consolidation [1]. By targeting fundamental plasticity mechanisms rather than single disease-specific proteins, Paliroden and similar compounds hold potential across neurodegenerative conditions sharing neurotrophic deficits, including AD, PD, and potentially ALS. Though discontinued in Phase II trials for strategic reasons rather than efficacy or safety concerns, its mechanism remains scientifically instructive for future neurotrophic strategies [4].

Properties

CAS Number

188396-77-2

Product Name

Paliroden

IUPAC Name

1-[2-(4-phenylphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine

Molecular Formula

C26H24F3N

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2

InChI Key

CNEWKIDCGDXBDE-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

SR-57667; SR57667; SR 57667

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.